Home > Products > Screening Compounds P71938 > antineoplaston A3
antineoplaston A3 - 108910-70-9

antineoplaston A3

Catalog Number: EVT-1508288
CAS Number: 108910-70-9
Molecular Formula: C7H4F3IO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Antineoplaston A3 is a compound derived from human urine, primarily composed of small peptides and amino acid derivatives. It is classified under antineoplastons, a group of experimental cancer therapies developed by Stanislaw Burzynski. These compounds are believed to exhibit antineoplastic activity, which refers to their potential to inhibit tumor growth. Antineoplaston A3 has been investigated for its efficacy in treating various neoplastic diseases, showing promise in early clinical trials with relatively low toxicity profiles.

Source and Classification

Antineoplaston A3 is isolated from human urine through a series of purification processes. Initially, the search for these compounds began with human blood, but it was later found that similar peptide fractions existed in urine. Antineoplastons are categorized into two main groups: those with broad-spectrum activity against multiple neoplastic cell lines (including A1, A2, A3, A4, and A5) and those with narrow-spectrum activity targeting specific cell lines. Antineoplaston A3 is one of the broad-spectrum variants .

Synthesis Analysis

The synthesis of antineoplaston A3 involves several steps:

  1. Isolation: The compound is extracted from urine through prefiltration and ultrafiltration.
  2. Oxidation: The urine is acidified and treated with potassium permanganate to oxidize the components until the characteristic violet color disappears.
  3. Chromatography: The oxidized solution undergoes C-18 chromatography to separate the desired fraction.
  4. Purification: Final purification is achieved through high-performance liquid chromatography and thin-layer chromatography .

These methods ensure that antineoplaston A3 retains its biological activity while minimizing contaminants.

Chemical Reactions Analysis

Antineoplaston A3 participates in various biochemical reactions that contribute to its therapeutic effects:

  • Intercalation with DNA: Theoretical models suggest that antineoplastons may bind to DNA at specific base pairs, potentially disrupting carcinogenic interactions.
  • Enzymatic Interference: It is hypothesized that these compounds may affect enzyme complexes involved in cellular growth regulation, thereby inhibiting neoplastic cell proliferation .

These reactions indicate a multifaceted mechanism through which antineoplaston A3 may exert its effects.

Mechanism of Action

The mechanism by which antineoplaston A3 operates involves several proposed pathways:

  1. DNA Interaction: Antineoplaston A3 may intercalate into DNA, disrupting replication and transcription processes.
  2. Induction of Differentiation: It may promote differentiation in neoplastic cells, pushing them towards a less malignant phenotype.
  3. Immune Modulation: Some studies suggest that it could enhance immune responses against tumors by increasing white blood cell counts and other hematological parameters .

These mechanisms collectively contribute to the observed antitumor effects during clinical evaluations.

Physical and Chemical Properties Analysis

Antineoplaston A3 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to its peptide composition.
  • Stability: The compound's stability can be affected by pH changes; thus, careful handling during preparation is essential.
  • Toxicity Profile: Clinical studies have reported mild side effects such as febrile reactions and vertigo, indicating a relatively safe profile compared to traditional chemotherapeutics .

These properties are critical for understanding how antineoplaston A3 can be effectively administered in clinical settings.

Applications

Antineoplaston A3 has been primarily investigated for its potential use in cancer therapy. Clinical trials have demonstrated its effectiveness against various malignancies, including:

  • Adenocarcinoma of the prostate
  • Adenocarcinoma of the breast
  • Adenocarcinoma of the colon
  • Glioblastoma multiforme

In Phase I clinical trials involving 24 patients with diverse neoplastic diseases, antineoplaston A3 showed promising results with cases of complete and partial remission . Despite these findings, it remains classified as an experimental therapy without formal approval from regulatory bodies like the Food and Drug Administration.

Introduction to Antineoplaston A3

Antineoplaston A3 is an oxidized peptide-amino acid derivative complex initially isolated from human urine as part of Dr. Stanislaw Burzynski's broader antineoplaston research. It belongs to a class of compounds theorized to selectively reprogram cancer cells via epigenetic and cell cycle modulation. Unlike later synthetic variants (e.g., AS2-1), A3 retains its naturally derived molecular profile, comprising a mixture of low-molecular-weight peptides and amino acid precursors [1] [4].

Historical Development and Discovery of Antineoplastons

The antineoplaston framework emerged from comparative biochemical analyses in the 1970s:

  • Origin of Concept (1967–1976): Dr. Burzynski identified significant peptide deficiencies in cancer patients' serum compared to healthy controls. Parallel peptide fractions in urine led to the hypothesis that these compounds regulate cell differentiation [1] [3].
  • Fractionation and Classification: Urinary peptides were screened for tumor-inhibiting activity. Initial "Antineoplaston A" was subdivided into A1–A5 based on efficacy profiles. A3 emerged as a distinct fraction with broad-spectrum activity against diverse cancer cell lines [1] [10].
  • Transition to Synthetic Production: By 1980, sourcing shifted from urine to chemical synthesis to ensure batch consistency. A3 remained structurally aligned with its natural counterpart despite synthetic production [2] [3].

Table 1: Evolution of Antineoplaston Isolates

FractionSource EraKey Characteristics
Crude Urinary Extract (A)1970sMixture of 7–13 peptides; baseline antitumor activity
Refined A31980sOxidated peptide-amino acid complex; enhanced activity
Synthetic A3Post-1980Laboratory-synthesized; improved purity

Role of Antineoplaston A3 in Oncological Research

Preclinical Studies

  • In Vitro Mechanisms: Early studies reported A3 inhibited DNA synthesis in leukemia and colon cancer cells by disrupting glutamine-dependent metabolic pathways. Notably, it showed minimal cytotoxicity toward normal fibroblasts [3] [10].
  • Animal Models: Limited data exists, though developer-led studies claimed tumor regression in xenograft models. Independent validation remains absent [6].

Clinical Investigations

A 1987 Phase I trial (24 patients with advanced solid tumors) documented the following outcomes:

  • Administration: Intravenous infusion (44–478 days; max 76 mg/kg/day) [4].
  • Reported Efficacy:
  • 5 complete remissions (bladder, prostate, basal cell epithelioma)
  • 5 partial remissions
  • 9 cases of stable disease
  • Research Limitations:
  • No control group or randomization.
  • Concurrent conventional therapies obscured causality.
  • Independent trials (e.g., Mayo Clinic, NCI) failed to replicate results [4] [6] [10].

Table 2: Key Clinical Findings for A3 (Burzynski, 1987)

Tumor TypePatients (n)Complete ResponseStable Disease
Prostate Cancer713
Colorectal Cancer412
Basal Cell Carcinoma110
Glioblastoma101

Theoretical Foundations of Antineoplaston Therapy

Molecular Switch Hypothesis

A3 is proposed to function as a "cybernetic regulator" in cellular information transfer:

  • Peptide-Mediated Reprogramming: Delivers differentiation signals to malignant cells via peptide-DNA interactions, hypothetically restoring normal apoptosis and cell cycle control [1] [3].
  • Epigenetic Modulation: In colon cancer models, high-dose A3 analogs normalized hypermethylation of tumor suppressor genes (e.g., p16), though physiological relevance is contested due to supra-physiological concentrations required [3] [10].

Critiques and Unresolved Questions

  • Mechanistic Ambiguity: No peer-reviewed evidence confirms A3-DNA binding. Theoretical models suggest intercalation at GC-rich sites, but empirical validation is lacking [2] [10].
  • Pharmacological Challenges:
  • A3’s insolubility in aqueous solutions conflicts with claims of endogenous activity [3].
  • Absence of independent pharmacokinetic or biomarker studies [6] [8].

Properties

CAS Number

108910-70-9

Product Name

antineoplaston A3

Molecular Formula

C7H4F3IO

Synonyms

antineoplaston A3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.